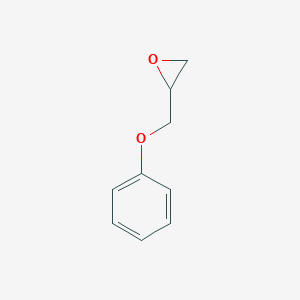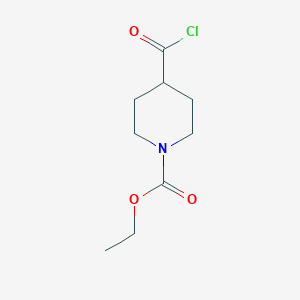
Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate
Vue d'ensemble
Description
Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a chlorocarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The chlorocarbonyl group can be reduced to form the corresponding alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the by-products.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Substitution Reactions: Various substituted piperidine derivatives.
Reduction Reactions: The corresponding alcohol.
Hydrolysis: The corresponding carboxylic acid and ethanol.
Applications De Recherche Scientifique
Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester and amide bonds.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate involves its reactivity towards nucleophiles and reducing agents. The chlorocarbonyl group is highly reactive and can undergo nucleophilic substitution, while the ester group can be hydrolyzed or reduced. These reactions are facilitated by the electron-withdrawing nature of the chlorocarbonyl group, which makes the carbonyl carbon more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate can be compared with other similar compounds such as:
Ethyl 4-(bromocarbonyl)-1-piperidinecarboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 4-(hydroxycarbonyl)-1-piperidinecarboxylate: Contains a hydroxyl group instead of a chlorocarbonyl group.
Ethyl 4-(methoxycarbonyl)-1-piperidinecarboxylate: Contains a methoxy group instead of a chlorocarbonyl group.
These compounds share similar reactivity patterns but differ in their specific chemical properties and potential applications. The presence of different substituents can significantly influence the reactivity and stability of the compounds, making each unique in its own right.
Propriétés
IUPAC Name |
ethyl 4-carbonochloridoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO3/c1-2-14-9(13)11-5-3-7(4-6-11)8(10)12/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMMXPXRMDHPPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

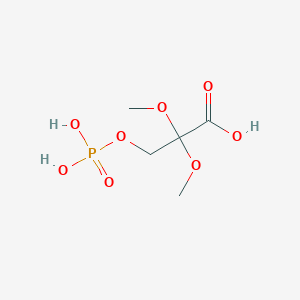

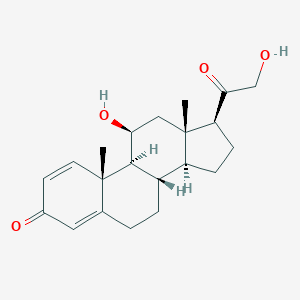
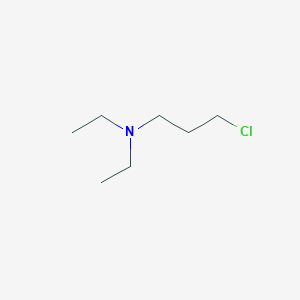


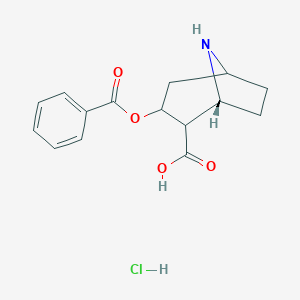
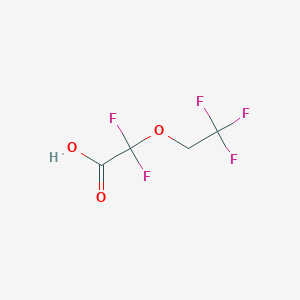
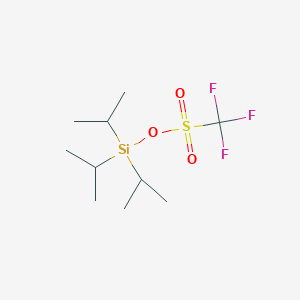
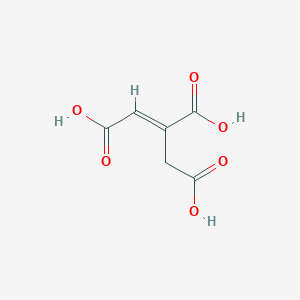

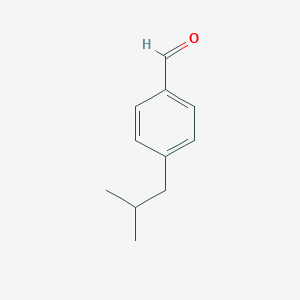
![2-[4-(2-Methylpropyl)phenyl]ethanol](/img/structure/B42467.png)
